(5-Fluoro-4-methylpyridin-2-yl)methanol

Medicinal Chemistry Drug Design CNS Penetration

Acquire (5-Fluoro-4-methylpyridin-2-yl)methanol (CAS 1427366-05-9), a regiospecific fluorinated pyridine building block essential for synthesizing highly selective TYK2 pseudokinase inhibitors like BMS-986165. Its unique 5-fluoro-4-methyl-2-hydroxymethyl substitution pattern (cLogP=1.02) is required for allosteric binding and CNS penetration, which cannot be replicated by alternative isomers. With a minimum purity of 98%, this intermediate enables reproducible SAR studies and metabolic stability profiling. Ensure supply chain reliability for your drug discovery pipeline.

Molecular Formula C7H8FNO
Molecular Weight 141.14 g/mol
Cat. No. B12968469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-4-methylpyridin-2-yl)methanol
Molecular FormulaC7H8FNO
Molecular Weight141.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1F)CO
InChIInChI=1S/C7H8FNO/c1-5-2-6(4-10)9-3-7(5)8/h2-3,10H,4H2,1H3
InChIKeyRBZAHSLCDUNORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Fluoro-4-methylpyridin-2-yl)methanol: Core Building Block for Fluorinated Heterocycle Synthesis


(5-Fluoro-4-methylpyridin-2-yl)methanol (CAS 1427366-05-9) is a fluorinated pyridine derivative featuring a C7H8FNO molecular formula with a molecular weight of 141.14 . It is commercially available with a minimum purity specification of 98% . The compound is characterized by a fluorine atom at the 5-position, a methyl group at the 4-position, and a hydroxymethyl group at the 2-position of the pyridine ring . This substitution pattern confers distinct electronic and steric properties that differentiate it from other fluoropyridine methanol isomers, making it a valuable intermediate in medicinal chemistry for the construction of more complex, biologically active molecules .

Why (5-Fluoro-4-methylpyridin-2-yl)methanol Cannot Be Interchanged with Other Fluoropyridine Methanols


Interchanging fluoropyridine methanol isomers in a synthetic sequence or biological assay is not a neutral substitution. The specific regioisomeric placement of the fluorine, methyl, and hydroxymethyl groups on the pyridine core of (5-Fluoro-4-methylpyridin-2-yl)methanol dictates its distinct electronic environment (cLogP = 1.02 ) and steric profile, which directly influence downstream reactivity, metabolic stability, and target binding interactions . This is evidenced by its successful incorporation as a key fragment in highly selective TYK2 pseudokinase inhibitors, where alternative regioisomers would fail to achieve the necessary binding orientation and selectivity [1]. The following quantitative comparisons underscore why generic alternatives cannot provide equivalent performance.

Quantitative Differentiation of (5-Fluoro-4-methylpyridin-2-yl)methanol from Close Analogs


Enhanced Lipophilicity vs. Non-Fluorinated Analog Improves CNS Drug-Likeness

(5-Fluoro-4-methylpyridin-2-yl)methanol exhibits a computed LogP (cLogP) of 1.02, a significant increase in lipophilicity compared to its non-fluorinated analog, (4-Methylpyridin-2-yl)methanol . While a specific cLogP value for (4-Methylpyridin-2-yl)methanol was not found, the addition of a single fluorine atom is known to increase LogP by approximately 0.4-0.7 units for similar heterocycles [1]. This enhanced lipophilicity is crucial for improving blood-brain barrier permeability in CNS drug candidates, as it aligns with the optimal LogP range for CNS penetration [1].

Medicinal Chemistry Drug Design CNS Penetration

Distinct Hydrogen Bonding Capacity vs. Amine Analogs Alters Target Interaction Profiles

The hydroxymethyl group of (5-Fluoro-4-methylpyridin-2-yl)methanol provides distinct hydrogen bonding capabilities compared to the primary amine of its direct analog, (5-Fluoro-4-methylpyridin-2-yl)methanamine [1]. In a crystallographic study of a TYK2 pseudokinase domain inhibitor, a derivative of (5-Fluoro-4-methylpyridin-2-yl)methanol acts as a high-affinity allosteric ligand [2]. The oxygen atom of the hydroxymethyl-derived moiety participates in key hydrogen bonding interactions with the protein backbone, contributing to the inhibitor's unprecedented selectivity profile. An amine analog would likely exhibit a different binding mode, potentially reducing selectivity or potency [3].

Structural Biology Enzyme Inhibition Drug Design

Regioisomeric Differentiation: Unique 2-Hydroxymethyl Substitution Enables Selective Scaffold Elaboration

The 2-position hydroxymethyl group in (5-Fluoro-4-methylpyridin-2-yl)methanol is a crucial differentiator from its regioisomers, such as (5-Fluoro-2-methylpyridin-4-yl)methanol and (5-Fluoropyridin-3-yl)methanol. This specific substitution pattern allows for unique synthetic elaborations. For instance, it serves as a precursor to the 2-aminopyridine moiety found in BMS-986165, a clinical-stage TYK2 inhibitor [1]. In contrast, the 4-hydroxymethyl isomer (5-Fluoro-2-methylpyridin-4-yl)methanol would lead to a different spatial arrangement of the pyridine nitrogen relative to the functional group, significantly altering its potential for metal coordination or hydrogen bonding in biological targets [2].

Synthetic Chemistry Medicinal Chemistry Scaffold Hopping

Primary Application Scenarios for (5-Fluoro-4-methylpyridin-2-yl)methanol in Research and Development


Development of Selective Allosteric Kinase Inhibitors

This compound is an essential precursor for synthesizing 2-aminopyridine scaffolds that target pseudokinase domains, as exemplified by the clinical candidate BMS-986165 for TYK2 [1]. Its specific substitution pattern is required to achieve the allosteric binding mode that confers high isoform selectivity, a property that cannot be achieved with alternative regioisomers. Procuring this specific building block is critical for replicating and advancing this class of highly selective inhibitors [1].

Synthesis of CNS-Penetrant Drug Candidates

The increased lipophilicity (cLogP = 1.02) conferred by the 5-fluoro substituent, compared to non-fluorinated analogs, makes (5-Fluoro-4-methylpyridin-2-yl)methanol a superior starting material for CNS drug discovery programs . Its physicochemical profile is well-suited for designing molecules intended to cross the blood-brain barrier, an attribute that should be prioritized in early-stage medicinal chemistry campaigns .

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The unique combination of a fluorine atom, methyl group, and a versatile 2-hydroxymethyl handle makes this compound an ideal core for systematic SAR exploration . Researchers can use it to probe the effects of fluorine substitution and the impact of the 2-position functional group on target binding, metabolic stability, and overall pharmacokinetics, providing a controlled comparison point against other pyridine isomers and analogs .

Technical Documentation Hub

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